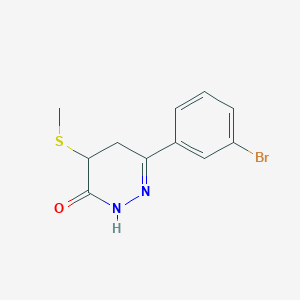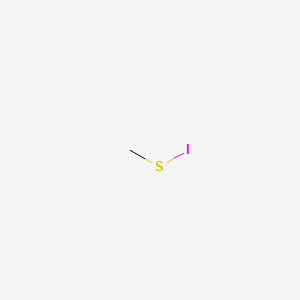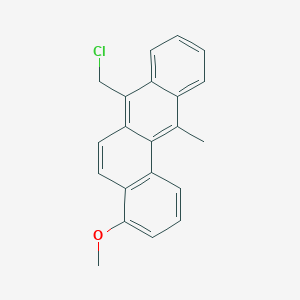![molecular formula C14H9Cl2N3 B14397845 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine CAS No. 89508-73-6](/img/structure/B14397845.png)
4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, while pyrrole is a five-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-(1H-pyrrol-1-yl)phenylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, with reaction conditions involving bases like potassium carbonate and solvents like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with nucleic acids, while the pyrrole ring can form hydrogen bonds with proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine.
2,4-Dichloro-6-phenylpyrimidine: Another pyrimidine derivative with similar chemical properties.
4-(1H-pyrrol-1-yl)phenylamine: A key reactant in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Propriétés
Numéro CAS |
89508-73-6 |
|---|---|
Formule moléculaire |
C14H9Cl2N3 |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
4,6-dichloro-2-(4-pyrrol-1-ylphenyl)pyrimidine |
InChI |
InChI=1S/C14H9Cl2N3/c15-12-9-13(16)18-14(17-12)10-3-5-11(6-4-10)19-7-1-2-8-19/h1-9H |
Clé InChI |
YZKOVFXKSFJDRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


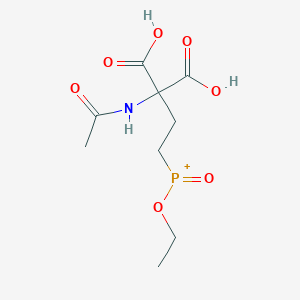
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
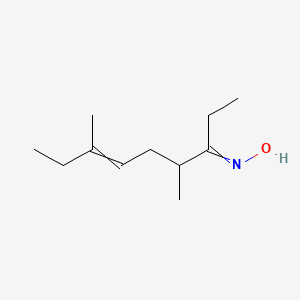
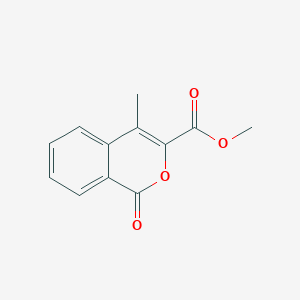

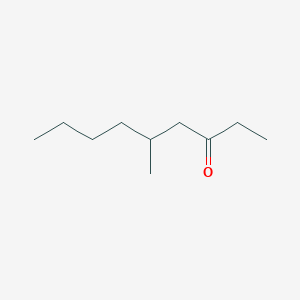
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
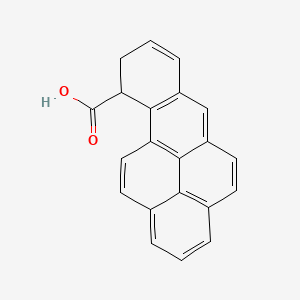
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)
